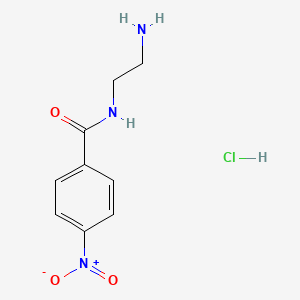
N-(2-Aminoethyl)-4-nitrobenzamide HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-4-nitrobenzamide HCl is a chemical compound that features a benzamide core substituted with a nitro group at the 4-position and an aminoethyl group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-nitrobenzamide HCl typically involves the nitration of benzamide followed by the introduction of the aminoethyl group. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The subsequent introduction of the aminoethyl group can be achieved through a nucleophilic substitution reaction using ethylenediamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and substitution reactions. The process is optimized for high yield and purity, with careful control of reaction temperatures and the use of efficient catalysts to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-4-nitrobenzamide HCl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ethylenediamine, various alkyl halides.
Major Products Formed
Oxidation: Amino derivatives of the benzamide.
Reduction: Reduced forms of the nitrobenzamide.
Substitution: Functionalized benzamide derivatives.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-4-nitrobenzamide HCl is used in a wide range of scientific research applications:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-4-nitrobenzamide HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The nitro group and aminoethyl group play crucial roles in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Aminoethyl)-3-nitrobenzamide HCl
- N-(2-Aminoethyl)-4-chlorobenzamide HCl
- N-(2-Aminoethyl)-4-methylbenzamide HCl
Uniqueness
N-(2-Aminoethyl)-4-nitrobenzamide HCl is unique due to the presence of both the nitro group and the aminoethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Número CAS |
152535-05-2 |
|---|---|
Fórmula molecular |
C9H12ClN3O3 |
Peso molecular |
245.66 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-4-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C9H11N3O3.ClH/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15;/h1-4H,5-6,10H2,(H,11,13);1H |
Clave InChI |
CSKKEFQLGKKEBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCCN)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B14034265.png)
![(2Z)-N-benzyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B14034279.png)

![4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B14034292.png)
![1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL](/img/structure/B14034303.png)
![4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline](/img/structure/B14034308.png)





![tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034350.png)
